2-甲基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

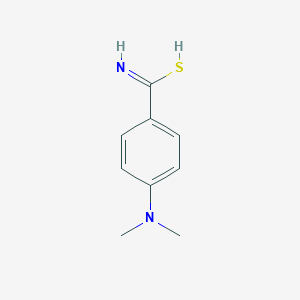

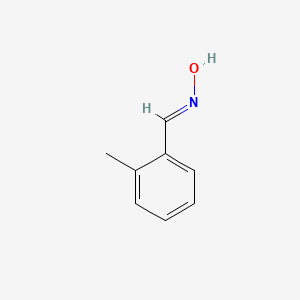

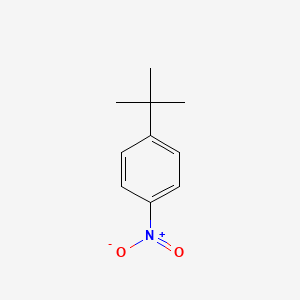

2-Methylbenzaldehyde oxime is a chemical compound with the molecular formula C8H9NO . It is also known by other names such as (NE)-N-[(2-methylphenyl)methylidene]hydroxylamine . The molecular weight of this compound is 135.16 g/mol .

Synthesis Analysis

The synthesis of oximes like 2-Methylbenzaldehyde oxime can be achieved through various methodologies . Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

The molecular structure of 2-Methylbenzaldehyde oxime includes a benzene ring with a methyl group (CH3) attached to it, along with a carbon-nitrogen double bond (C=N) and a hydroxyl group (OH) attached to the nitrogen .Chemical Reactions Analysis

Oximes are known for their diverse reactivity modes, making them valuable synthetic building blocks . They can undergo various transformations, such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylbenzaldehyde oxime include a molecular weight of 135.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 135.068413911 g/mol .科学研究应用

光化学:研究了取代基对 2-甲基苯甲醛光化学转化为邻醌二甲烷 (o-QDM) 的影响,揭示了不同取代基如何影响此转化过程 (Charlton & Koh, 1988).

催化化学:一项研究重点关注使用钯催化的 C-H 活化选择性邻位溴化取代的苯甲醛肟,包括 2-甲基苯甲醛肟。这项研究对于合成取代的 2-溴苯甲醛具有重要意义 (Dubost 等,2011).

化学品合成:一篇论文探讨了从乙醇合成甲基苯甲醛,包括 2-甲基苯甲醛。这些化合物是邻苯二甲酸酐和对苯二甲酸等有价值的化学品的原料 (Moteki 等,2016).

反应机理研究:研究了 2-甲基苯甲醛与甲醇的缩醛化反应,以确定中间反应途径,这对于理解该化合物的化学转化至关重要 (Yusuf & Nasution, 2022).

界面化学:研究相关化合物(如 2-羟基-5-叔丁基苯甲醛肟)在各种体系中的界面活性,有助于理解 2-甲基苯甲醛肟衍生物的表面特性 (Wiśniewski & Szymanowski, 1994).

药物化学:一项研究发现,某些肟醚衍生物(包括对卤代苯甲醛肟的衍生物)具有抗炎特性。这表明 2-甲基苯甲醛肟衍生物具有潜在的药理应用 (van Dijk & Zwagemakers, 1977).

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methylbenzaldehyde oxime can be achieved through the reaction of 2-Methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Methylbenzaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-Methylbenzaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride to the solution and stir.", "Add a base to the solution and continue stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum.", "The resulting product is 2-Methylbenzaldehyde oxime." ] } | |

CAS 编号 |

24652-62-8 |

分子式 |

C8H9NO |

分子量 |

135.16 g/mol |

IUPAC 名称 |

(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6- |

InChI 键 |

ARLLNMVPNCXCIM-TWGQIWQCSA-N |

手性 SMILES |

CC1=CC=CC=C1/C=N\O |

SMILES |

CC1=CC=CC=C1C=NO |

规范 SMILES |

CC1=CC=CC=C1C=NO |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate](/img/structure/B7778514.png)

![2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one](/img/structure/B7778531.png)

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide](/img/structure/B7778538.png)

![3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778568.png)